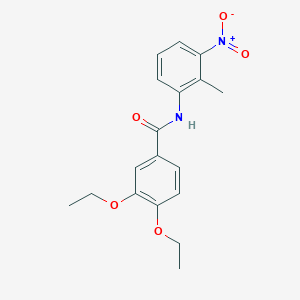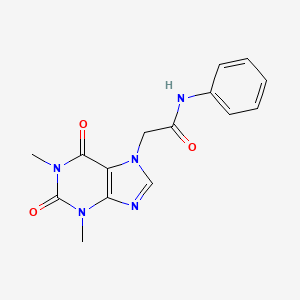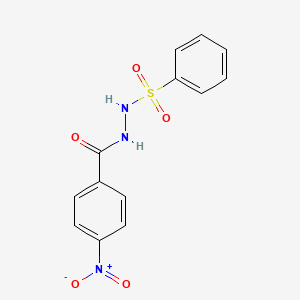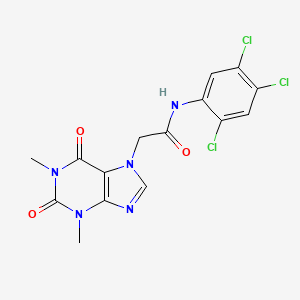![molecular formula C25H27N3O2 B11024792 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024792.png)
4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
準備方法
The synthesis of 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylamine with a quinoline derivative under specific conditions to form the imino group. The morpholinomethyl group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions
科学的研究の応用
4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets .
類似化合物との比較
Similar compounds to 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other quinoline derivatives such as:
4,4’-Dimethylbiphenyl: Known for its use in organic synthesis and material science.
Indole derivatives: These compounds have diverse biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C25H27N3O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
11,11-dimethyl-3-(4-methylphenyl)imino-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H27N3O2/c1-17-7-9-19(10-8-17)26-22-21-6-4-5-20-18(16-27-11-13-30-14-12-27)15-25(2,3)28(23(20)21)24(22)29/h4-10,15H,11-14,16H2,1-3H3 |
InChIキー |
RKOXCBCMGCGBGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)C(C=C4CN5CCOCC5)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)
methanone](/img/structure/B11024724.png)




![(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11024750.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11024760.png)
![N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11024768.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024772.png)


![methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11024798.png)
![1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11024800.png)
